

# Heveadride: A Natural Product Awaiting Synthetic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Heveadride	
Cat. No.:	B12773145	Get Quote

**Heveadride**, a recognized chemical compound with the molecular formula C<sub>18</sub>H<sub>20</sub>O<sub>6</sub>, is a natural product that has garnered interest for its biological activities.[1][2] Despite its known structure and potential therapeutic applications, a comprehensive head-to-head comparison of its synthesis methods is not currently possible due to the apparent absence of published synthetic routes in publicly accessible scientific literature.

## **Biological Origin and Activity**

**Heveadride** is produced by the fungal species Bipolaris sp.[3] Research has identified it as possessing antifungal properties.[1] Furthermore, it has been shown to act as an inhibitor of tumor necrosis factor-alpha (TNFα)-induced nuclear factor-kappa B (NF-κB) activity in human chronic myeloid leukemia (CML) cells, suggesting its potential as a lead compound in the development of anti-inflammatory or anticancer agents.[1]

# **Current State of Synthesis**

A thorough search of chemical databases and scientific literature reveals no established or reported methods for the total synthesis of **Heveadride**. While its chemical structure is defined, including its IUPAC name (9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.0<sup>4</sup>,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone and CAS number 39595-41-0, the scientific community has yet to publish a pathway to construct this molecule in the laboratory.[2]

This lack of synthetic data prevents a comparative analysis of different methodological approaches, which would typically involve evaluating factors such as reaction yield,



stereoselectivity, atom economy, and scalability.

## **Future Outlook**

The biological activities of **Heveadride** make it an attractive target for organic synthesis. The development of a synthetic route would not only provide access to larger quantities of the compound for further biological evaluation but also open avenues for the creation of structural analogs with potentially improved potency or pharmacokinetic properties. Future research in this area would be essential to unlock the full therapeutic potential of **Heveadride**.

As no synthesis methods are available, the requested data tables, experimental protocols, and visualizations of synthetic pathways cannot be provided at this time. Researchers interested in this molecule are encouraged to explore its isolation from its natural source or to embark on the novel challenge of its total synthesis.

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### References

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